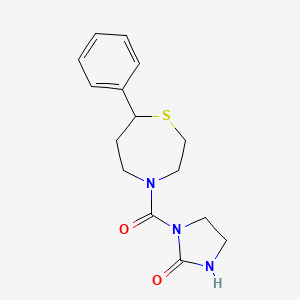

1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

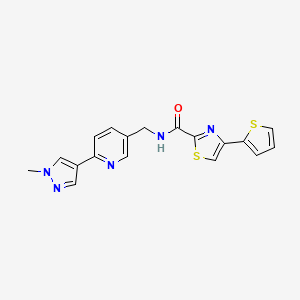

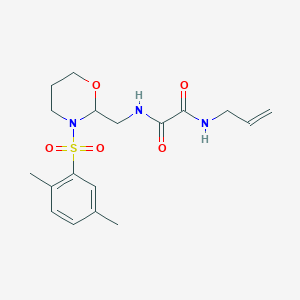

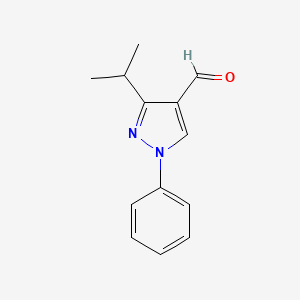

“1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one” is a complex organic compound. It contains an imidazolidin-2-one group, which is a type of imidazole, a five-membered heterocyclic moiety . It also contains a phenyl group and a thiazepane group.

Molecular Structure Analysis

The molecular formula of this compound is C15H19N3O2S. It likely has a complex three-dimensional structure due to the presence of multiple rings and functional groups.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The molecular weight is 305.4.Aplicaciones Científicas De Investigación

Thiazolidin-4-Ones: A Versatile Scaffold in Medicinal Chemistry

Thiazolidin-4-ones are recognized for their broad biological activities, serving as a pharmacophore and privileged scaffold in medicinal chemistry. Recent studies have revealed their potential as antioxidants, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral agents. The structural modifications of thiazolidin-4-one derivatives significantly influence their biological activity, making them candidates for drug optimization and design of new therapeutic agents (Mech, Kurowska, & Trotsko, 2021).

Hydantoin Derivatives: A Foundation in Drug Discovery

Hydantoin and its derivatives, closely related to imidazolidin-2-ones, have been the backbone of numerous medications due to their desirable scaffold in medicinal chemistry. They exhibit a wide range of biological and pharmacological activities in therapeutic and agrochemical applications. Hydantoins are crucial in the synthesis of non-natural amino acids with potential medical applications, highlighting their importance in the discovery of novel therapeutic agents (Shaikh et al., 2023).

Saturated Five-Membered Thiazolidines: From Synthesis to Biological Applications

Saturated five-membered thiazolidines and their derivatives are explored for diverse natural and bioactive compounds. These motifs exhibit anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. The presence of sulfur enhances their pharmacological properties, and green synthesis methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity. This research underscores the therapeutic and pharmaceutical potential of thiazolidine derivatives in drug design and probe development (Sahiba et al., 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-(7-phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c19-14-16-7-9-18(14)15(20)17-8-6-13(21-11-10-17)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRKWQTZEGTBKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2774128.png)

![6-Cyclopropyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2774129.png)

![Methyl 2-(5-chlorothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2774133.png)

![4-methyl-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide](/img/structure/B2774137.png)

![Tert-butyl 3-oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2774140.png)

![1-(4-Ethoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2774142.png)

![N-[[4-(3-chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2774144.png)

![8-(4-ethoxyphenyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2774145.png)